Cas no 2138082-74-1 (4-Tert-butyl-3-cyclopropoxycyclohexan-1-one)

4-Tert-butyl-3-cyclopropoxycyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-tert-butyl-3-cyclopropoxycyclohexan-1-one
- EN300-1159444
- 2138082-74-1
- 4-Tert-butyl-3-cyclopropoxycyclohexan-1-one
-
- Inchi: 1S/C13H22O2/c1-13(2,3)11-7-4-9(14)8-12(11)15-10-5-6-10/h10-12H,4-8H2,1-3H3
- InChI Key: GODRKXKQJXPSOV-UHFFFAOYSA-N
- SMILES: O(C1CC1)C1CC(CCC1C(C)(C)C)=O
Computed Properties
- Exact Mass: 210.161979940g/mol
- Monoisotopic Mass: 210.161979940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
4-Tert-butyl-3-cyclopropoxycyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159444-1.0g |
4-tert-butyl-3-cyclopropoxycyclohexan-1-one |
2138082-74-1 | 1g |
$0.0 | 2023-06-08 |
4-Tert-butyl-3-cyclopropoxycyclohexan-1-one Related Literature
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
Additional information on 4-Tert-butyl-3-cyclopropoxycyclohexan-1-one
Comprehensive Analysis of 4-Tert-butyl-3-cyclopropoxycyclohexan-1-one (CAS No. 2138082-74-1): Properties, Applications, and Industry Insights
In the realm of specialty chemicals, 4-Tert-butyl-3-cyclopropoxycyclohexan-1-one (CAS No. 2138082-74-1) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This ketone derivative, characterized by its tert-butyl and cyclopropoxy functional groups, is increasingly studied for its potential in pharmaceuticals, agrochemicals, and advanced material synthesis. Researchers and industry professionals are actively exploring its reactivity, stability, and compatibility with modern green chemistry principles.
The molecular structure of 4-Tert-butyl-3-cyclopropoxycyclohexanone combines a cyclohexanone core with strategic substitutions that influence its physical and chemical behavior. The tert-butyl group enhances steric hindrance, while the cyclopropyl ether moiety introduces interesting electronic effects. These characteristics make it valuable for designing chiral intermediates in asymmetric synthesis, a hot topic in current medicinal chemistry research. Recent publications have highlighted its role in developing novel bioactive molecules with improved pharmacokinetic profiles.
From an industrial perspective, the demand for CAS 2138082-74-1 has grown alongside advancements in catalytic processes and sustainable manufacturing. Companies specializing in fine chemicals now offer this compound with various purity grades (98%-99.5%) to meet different application requirements. Analytical techniques like GC-MS, HPLC, and NMR spectroscopy confirm its identity and quality, addressing the pharmaceutical industry's stringent standards for impurity profiling – a frequent search query among quality control professionals.
Environmental and regulatory considerations surrounding 4-Tert-butyl-3-cyclopropoxycyclohexan-1-one have also gained attention. While not classified as hazardous under current GHS criteria, proper handling protocols are recommended. The compound's biodegradability and ecotoxicity data are subjects of ongoing research, reflecting the chemical industry's focus on ESG (Environmental, Social, and Governance) metrics – a trending search term in 2023-2024 among sustainability officers.
Innovative applications continue to emerge for this molecule. In material science, its incorporation into polymer matrices improves thermal stability, answering industry needs for high-performance additives. The fragrance sector explores its oxidized derivatives as potential aroma chemicals, capitalizing on the structural similarity to naturally occurring terpenoids. These diverse uses position 2138082-74-1 as a multi-functional building block in contemporary chemistry.
Market analysts note increasing patent activity involving 4-Tert-butyl-3-cyclopropoxycyclohexanone, particularly in Asia-Pacific regions where specialty chemical production is expanding. Technical discussions frequently compare its synthetic routes (e.g., Grignard reactions vs. catalytic oxidation) – a common comparison searched by process chemists. The compound's shelf life under various storage conditions (another frequently queried topic) is typically 24 months when kept in inert atmospheres at controlled temperatures.
Academic laboratories utilize CAS 2138082-74-1 as a model substrate for studying stereoelectronic effects in cyclohexanone systems. Computational chemistry studies employing DFT calculations predict its conformational preferences, bridging theoretical and experimental chemistry – an interdisciplinary approach gaining traction in research publications. Such studies often appear in search results for "cyclohexanone derivatives quantum chemistry."
The compound's role in pharmaceutical intermediate synthesis deserves special emphasis. Its cyclopropyl ether group is pharmacologically relevant, appearing in several drug candidates undergoing clinical trials. This connection to drug discovery makes 4-Tert-butyl-3-cyclopropoxycyclohexan-1-one a recurring subject in medicinal chemistry forums and patent literature searches.
Quality specifications for 2138082-74-1 typically include parameters like melting point range (reported 34-36°C), refractive index, and residual solvent limits. Suppliers increasingly provide detailed technical dossiers to comply with REACH regulations, responding to procurement specialists' need for comprehensive compound data sheets – a documentation type frequently searched alongside the CAS number.
Future research directions may explore enzymatic transformations of this molecule, aligning with the bio-catalysis trend in green chemistry. The compound's potential in flow chemistry systems also presents opportunities for continuous manufacturing processes, a technological advancement dominating chemical engineering discussions. These developments ensure 4-Tert-butyl-3-cyclopropoxycyclohexanone remains relevant in evolving industrial landscapes.
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